molecular formula C11H15N3S3 B255752 Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate

Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate

Cat. No. B255752
M. Wt: 285.5 g/mol
InChI Key: YCVZLTSYGYXTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate, also known as DDTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DDTC is a chelating agent that has been used to extract metal ions from various biological materials, including enzymes, proteins, and tissues.

Mechanism of Action

Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate works by forming a complex with metal ions. The sulfur atoms in the diethyldithiocarbamate group coordinate with the metal ion, forming a stable complex. This complex can then be isolated and studied to determine the properties of the metal ion. Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate has been shown to be effective at chelating a variety of metal ions, including copper, zinc, and iron.
Biochemical and Physiological Effects:
Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate can inhibit the activity of enzymes that require metal ions as cofactors. Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate has also been shown to have antioxidant properties, which may be related to its ability to chelate metal ions. In vivo studies have shown that Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate can protect against oxidative stress and reduce tissue damage in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate is its ability to chelate metal ions from biological materials. This allows researchers to study the role of metal ions in biological processes. Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate is also relatively easy to synthesize and has a low toxicity profile. However, there are some limitations to using Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate in lab experiments. Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate can be difficult to work with due to its insolubility in water. It can also be difficult to determine the exact stoichiometry of the metal-Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate complex, which can complicate data interpretation.

Future Directions

There are many potential future directions for research on Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate. One area of interest is the development of new Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate derivatives with improved solubility and metal chelation properties. Another area of interest is the use of Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate in the treatment of metal toxicity in humans. Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate has been shown to be effective at chelating metal ions in animal models, and it may have potential as a therapeutic agent for metal toxicity in humans. Finally, Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate may have potential as a diagnostic tool for metal-related diseases, as it can be used to detect metal ions in biological samples.
Conclusion:
In conclusion, Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate is a chelating agent that has been used to extract metal ions from various biological materials, allowing researchers to study the role of metal ions in biological processes. Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate has a variety of biochemical and physiological effects, and it has been shown to be effective at chelating a variety of metal ions. While there are some limitations to using Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate in lab experiments, there are many potential future directions for research on Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate, including the development of new Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate derivatives and the use of Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate in the treatment of metal toxicity in humans.

Synthesis Methods

Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate can be synthesized using a relatively simple method. The starting materials for the synthesis are imidazo[2,1-b][1,3]thiazol-6-ylmethyl chloride and diethyldithiocarbamate. These two compounds are reacted in the presence of a base such as potassium carbonate to yield Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate. The reaction can be carried out in a solvent such as dimethylformamide or acetonitrile.

Scientific Research Applications

Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate has been widely used in scientific research for its ability to chelate metal ions. Metal ions are essential for many biological processes, but they can also be toxic in high concentrations. Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate can be used to extract metal ions from biological materials, allowing researchers to study the role of metal ions in biological processes. Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate has been used in a variety of research areas, including biochemistry, pharmacology, and toxicology.

properties

Product Name

Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate

Molecular Formula

C11H15N3S3

Molecular Weight

285.5 g/mol

IUPAC Name

imidazo[2,1-b][1,3]thiazol-6-ylmethyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C11H15N3S3/c1-3-13(4-2)11(15)17-8-9-7-14-5-6-16-10(14)12-9/h5-7H,3-4,8H2,1-2H3

InChI Key

YCVZLTSYGYXTIF-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)SCC1=CN2C=CSC2=N1

Canonical SMILES

CCN(CC)C(=S)SCC1=CN2C=CSC2=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.